5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C20H13BrF3N3O |
|---|---|
Molecular Weight |
448.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H13BrF3N3O/c1-28-15-8-4-13(5-9-15)17-11-19-25-16(12-2-6-14(21)7-3-12)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3 |
InChI Key |
KJXSRBIKOBPHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate substituted pyrazoles with suitable reagents. One common method involves the cyclization of 3,5-diamino-4-nitropyrazole with β-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Methyl or simple aryl groups at position 2 (e.g., 2-Me or 2-Ph) allow higher synthetic yields (50–98%) compared to bulkier substituents like thienyl-pyrrole .
- Microwave-assisted Suzuki–Miyaura coupling improves efficiency for diarylated derivatives (e.g., 88% for compound 11a) .
Replacement of -CF₃ with -O (as in MK66) reduces lipophilicity but may improve hydrogen-bonding interactions .
Biological Relevance: Derivatives with 7-CF₃ and diarylated substituents (e.g., 3-Ph, 5-4-MeOPh) show promise in tumor imaging and organometallic drug design . Rhenium(I) complexes of pyrazolo[1,5-a]pyrimidines (e.g., 7-(4-MeOPh)-5-pyridyl derivatives) exhibit antimicrobial and anticancer activity .
Functional Group Impact on Properties
Trifluoromethyl (-CF₃) :
- Used in intermediates for cross-coupling reactions (e.g., Suzuki–Miyaura) .
Methoxyphenyl :
Challenges and Opportunities
Biological Activity
The compound 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, various derivatives have shown effective inhibition against several cancer cell lines, including MDA-MB-231 (human breast cancer) and others. The following table summarizes the IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.3 | |
| Compound B | HeLa | 10.0 | |
| Compound C | A549 (Lung) | 12.5 |
These results indicate that modifications in the chemical structure can significantly influence the biological activity of these compounds.
The mechanism by which This compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of kinases involved in cell growth and division.
Case Studies
In a recent study involving a synthesized library of pyrazolo[1,5-a]pyrimidines, researchers evaluated their anticancer activity using the MTT assay on various cancer cell lines. The findings indicated that while some compounds exhibited significant growth inhibition, others did not show any notable activity against MDA-MB-231 cells .
Another study focused on the SAR of these compounds, revealing that modifications at specific positions on the pyrazolo ring could enhance or diminish biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl was found to improve potency against certain cancer types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(4-bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- Methodology : The compound can be synthesized via cyclocondensation of a substituted pyrazole-amine (e.g., 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine) with a trifluoromethyl-containing diketone (e.g., 4,4,4-trifluoro-1-(substituted phenyl)butane-1,3-dione). Heating at 433–458 K for 2.5–3 hours under solvent-free conditions is typical, followed by recrystallization from ethanol/acetone (1:1) to yield crystals suitable for X-ray analysis .
- Optimization : Reaction yield (e.g., 62–67%) can be improved by adjusting the molar ratio of reactants (1:1.1–1.2) and solvent selection for recrystallization .
Q. How can the structural identity of this compound be validated?
- Characterization Techniques :
- X-ray crystallography : Determine bond lengths (e.g., C–C: mean 0.003 Å), angles (e.g., dihedral angles between aromatic rings: 7.97°–69.95°), and intermolecular interactions (e.g., Cl⋯Cl: 3.475 Å, π-π stacking: 3.56–3.80 Å) .
- Spectroscopy : Use /-NMR to confirm substituent positions (e.g., trifluoromethyl at C7) and mass spectrometry for molecular weight verification .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro Assays :
- Enzyme inhibition : Test against kinases (e.g., KDR kinase) or receptors (e.g., benzodiazepine receptors) at 1–10 µM concentrations using fluorescence-based assays .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, reporting IC values with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How do substituents (e.g., bromophenyl, trifluoromethyl) influence the compound’s bioactivity and pharmacokinetics?
- SAR Studies :
- Compare analogues with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess effects on potency and selectivity. For example, trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties, improving target binding .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., PAR2 receptors), focusing on hydrophobic pockets and halogen bonding .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Data Analysis :
- Analyze torsion angles (e.g., C16–C17–C18–C19: -178.71°) and dihedral angles to identify conformational flexibility. Address discrepancies using R-factor convergence (e.g., R = 0.055) and data-to-parameter ratios (>17.0) .
- Apply Hirshfeld surface analysis to quantify intermolecular forces (e.g., van der Waals vs. Cl⋯Cl interactions) and validate packing models .
Q. What strategies mitigate metabolic instability in pyrazolo[1,5-a]pyrimidine derivatives?
- Metabolic Profiling :
- Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation .
- Assess plasma stability (e.g., 37°C, 1–24 hours) and modify substituents (e.g., fluorine substitution) to enhance half-life .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- In Silico Approaches :
- Perform molecular dynamics simulations (e.g., GROMACS) to study binding mode stability over 100 ns. Use free-energy perturbation (FEP) to predict affinity changes for substituent modifications .
- Generate QSAR models (e.g., CoMFA) correlating substituent descriptors (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
